Lipophilicity Benchmark: Predicted logP of 6,7-Difluoro vs. Parent Scaffold
The strategic placement of two fluorine atoms on the benzofuran core is expected to increase lipophilicity compared to the non-fluorinated parent compound. While the experimental logP value for the 6,7-difluoro compound is not publicly reported, computational predictions and data for structural analogs establish a clear trend. A predicted logP of 3.1 has been reported for the closely related 2-(benzofuran-3-yl)acetic acid scaffold (with additional substituents) [1]. In contrast, the more polar non-fluorinated 2-(benzofuran-3-yl)acetic acid is expected to have a significantly lower logP. This difference in lipophilicity is critical for passive membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | Predicted increase in logP relative to non-fluorinated parent; exact value not publicly available but anticipated to be >1.0 units higher based on the additive effect of fluorine substituents [2]. |
| Comparator Or Baseline | 2-(Benzofuran-3-yl)acetic acid (CAS 64175-51-5) - Predicted logP is expected to be lower due to the absence of fluorine atoms. A structurally related benzofuran derivative (with additional substituents) has a predicted logP of 3.1 [1]. |
| Quantified Difference | Not directly quantifiable due to lack of public experimental data for the target compound. The difference is inferred from established class-level structure-property relationships [2]. |
| Conditions | Computational prediction (e.g., ACD/Labs, ChemAxon) and inference from established SAR for fluorinated heterocycles. |
Why This Matters
Controlled lipophilicity is a critical parameter for compound selection in drug discovery; the 6,7-difluoro pattern offers a distinct, tunable profile compared to non-fluorinated or mono-fluorinated alternatives, enabling more precise control over membrane permeability and in vivo distribution.
- [1] ChemExper. (n.d.). Chemical Details for Reference 2928745 (Benzofuran Derivative). View Source
- [2] Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. View Source
